![molecular formula C9H9BrN4O B2751503 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1820717-82-5](/img/structure/B2751503.png)
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 7th position, and a carbohydrazide group at the 2nd position of the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves multi-step reactions. One common method includes the condensation of 6-bromo-7-methylimidazo[1,2-a]pyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules:
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:
- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction: Reduction can yield amines or alcohols using sodium borohydride.
- Substitution Reactions: Nucleophilic substitution can occur at the bromine atom, allowing for the introduction of different functional groups.
Biological Applications
Antimicrobial Activity:
Research indicates that 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The presence of the carbohydrazide moiety is essential for enhancing this biological activity.
Anticancer Properties:
The compound has been investigated for its potential anticancer effects. In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7, colon cancer HT-29) have shown promising cytotoxic activity. For instance, specific derivatives have demonstrated IC50 values indicating effective concentrations required to inhibit cell growth significantly.
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
-
Synthesis of Novel Derivatives:
A study synthesized two series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives. The derivatives were tested against various cancer cell lines using MTT assays. Results indicated that modifications to the aryl hydrazone structure could significantly enhance anticancer activity. -
Antimicrobial Efficacy:
A comparative study evaluated the antimicrobial efficacy of multiple derivatives against standard strains. Findings highlighted that specific substitutions on the carbohydrazide moiety led to improved inhibition rates against both bacterial and fungal pathogens. -
Mechanistic Insights:
Molecular dynamics simulations have provided insights into how these compounds interact at a molecular level with target proteins involved in cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-methylimidazo[1,2-a]pyridine: Lacks the carbohydrazide group but shares the core structure.
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide: Lacks the bromine atom but has the carbohydrazide group.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Lacks the methyl group but has the bromine and carbohydrazide groups.
Uniqueness
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the combination of its bromine, methyl, and carbohydrazide groups, which confer specific chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .
Biological Activity
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is notable for its unique structural features, including a bromine atom at the 6th position, a methyl group at the 7th position, and a carbohydrazide group at the 2nd position. These characteristics contribute to its diverse biological activities and potential therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of the carbohydrazide moiety is critical for enhancing this biological activity. For instance, studies have shown that certain derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound has been investigated for its anticancer properties , particularly against human cancer cell lines such as breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562). In vitro cytotoxicity assays have demonstrated that specific derivatives exhibit high cytotoxic potential, with IC50 values indicating effective concentrations required to inhibit cell growth . For example, compound 7d from a series of synthesized derivatives showed promising results with significant cytotoxic activity.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- DNA Interaction : It may interfere with DNA replication processes within target cells, leading to apoptosis or cell cycle arrest .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Bromo-7-methylimidazo[1,2-a]pyridine | Bromine at position 6 | Contains both bromine and carbohydrazide groups |
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide | Lacks bromine | Different biological activity profile |
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide | Lacks methyl group | Varies in chemical reactivity |
The combination of bromine, methyl, and carbohydrazide groups in this compound enhances its chemical reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Synthesis of Novel Derivatives : A study synthesized two series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives. The derivatives were tested against various cancer cell lines using MTT assays. The results indicated that modifications to the aryl hydrazone structure could significantly enhance anticancer activity .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of multiple derivatives against standard strains. The findings highlighted that specific substitutions on the carbohydrazide moiety led to improved inhibition rates against both bacterial and fungal pathogens .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at a molecular level with target proteins involved in cancer progression and microbial resistance .
Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-5-2-8-12-7(9(15)13-11)4-14(8)3-6(5)10/h2-4H,11H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEIQCSEMHNWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.